molecular formula C20H30N4O6 B037573 Glidobactin H CAS No. 119314-46-4

Glidobactin H

Cat. No. B037573
M. Wt: 422.5 g/mol
InChI Key: RFMLVNAGBNQIDH-JKBBSZFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glidobactin H is a natural product that was isolated from the bacterial strain Burkholderia thailandensis MSMB43. It is a cyclic lipopeptide that has been found to have potent antibacterial activity against a broad range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). Glidobactin H has gained significant attention in the scientific community due to its unique chemical structure and promising therapeutic potential.

Scientific Research Applications

Biosynthesis and Genetic Analysis

Glidobactin H, part of the glidobactin family, is a cytotoxic compound produced by soil bacteria. Schellenberg et al. (2007) identified genes involved in glidobactin synthesis, revealing insights into its complex biosynthetic pathway, which includes non-ribosomal peptide/polyketide synthetase (Schellenberg, Bigler, & Dudler, 2007). Tang et al. (2015) further explored this by sequencing the complete genome of Polyangium brachysporum DSM7029, a strain known for glidobactin production, providing a deeper understanding of the genetic basis of glidobactin biosynthesis (Tang, Yu, Zhang, Zhao, & Ding, 2015).

Enzymatic Formation and Chemical Structure

The enzymatic formation of glidobactamine, a key intermediate in glidobactin biosynthesis, was studied by Numata et al. (1988). They demonstrated the isolation of glidobactamine and its role in forming acyl analogues of glidobactin, contributing to our understanding of its chemical structure and synthesis (Numata, Oka, Nakakita, Murakami, Miyaki, Konishi, Oki, & Kawaguchi, 1988).

Proteasome Inhibition and Anticancer Potential

Glidobactin H and its analogs have been noted for their potent proteasome inhibition properties, which hold promise for anticancer drug development. Zhao et al. (2021) explored the bioactivity of glidobactin-like natural products, highlighting their potential as anticancer agents (Zhao, Le Chapelain, Brachmann, Kaiser, Groll, & Bode, 2021).

Chemical Properties and Biological Activity

Oka et al. (1988) isolated glidobactins A, B, and C, revealing their broad inhibitory activity against fungi and yeasts and their potential in extending the lifespan of mice with leukemia (Oka, Nishiyama, Ohta, Kamei, Konishi, Miyaki, Oki, & Kawaguchi, 1988).

Biocatalytic Potential

Amatuni and Renata (2019) characterized GlbB, a lysine 4-hydroxylase from the glidobactin biosynthetic gene cluster, illustrating its utility in the synthesis of glidobactin and potential applications in biocatalysis (Amatuni & Renata, 2019).

properties

CAS RN

119314-46-4

Product Name

Glidobactin H

Molecular Formula

C20H30N4O6

Molecular Weight

422.5 g/mol

IUPAC Name

(2E)-N-[3-hydroxy-1-[[(3E,8S,10R)-10-hydroxy-5-methyl-2,7-dioxo-1,6-diazacyclododec-3-en-8-yl]amino]-1-oxobutan-2-yl]penta-2,4-dienamide

InChI

InChI=1S/C20H30N4O6/c1-4-5-6-17(28)24-18(13(3)25)20(30)23-15-11-14(26)9-10-21-16(27)8-7-12(2)22-19(15)29/h4-8,12-15,18,25-26H,1,9-11H2,2-3H3,(H,21,27)(H,22,29)(H,23,30)(H,24,28)/b6-5+,8-7+/t12?,13?,14-,15+,18?/m1/s1

InChI Key

RFMLVNAGBNQIDH-JKBBSZFTSA-N

Isomeric SMILES

CC1/C=C/C(=O)NCC[C@H](C[C@@H](C(=O)N1)NC(=O)C(C(C)O)NC(=O)/C=C/C=C)O

SMILES

CC1C=CC(=O)NCCC(CC(C(=O)N1)NC(=O)C(C(C)O)NC(=O)C=CC=C)O

Canonical SMILES

CC1C=CC(=O)NCCC(CC(C(=O)N1)NC(=O)C(C(C)O)NC(=O)C=CC=C)O

synonyms

glidobactin H

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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